molecular formula C16H22ClN3O B5592468 2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide

Cat. No.: B5592468
M. Wt: 307.82 g/mol
InChI Key: DGTQJTTYUXQFDY-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide is a synthetic organic compound that features a unique structure combining an azocane ring with a chlorophenyl group and an acetamide moiety

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a diamine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the azocane ring.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through an amidation reaction, where an acyl chloride or an anhydride reacts with the amine group on the azocane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)-4-ethylcyclohexan-1-amine
  • 2-(azocan-1-yl)-2-(2,4-dichlorophenyl)ethan-1-amine
  • 2-(azocan-1-yl)-1-(2,4-dimethylphenyl)ethan-1-amine

Uniqueness

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-15-8-6-14(7-9-15)12-18-19-16(21)13-20-10-4-2-1-3-5-11-20/h6-9,12H,1-5,10-11,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTQJTTYUXQFDY-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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